molecular formula C19H24N2O4 B2362941 1-(4-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one CAS No. 890602-20-7

1-(4-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one

Cat. No.: B2362941
CAS No.: 890602-20-7
M. Wt: 344.411
InChI Key: QZWTWCCXQNBYFR-UHFFFAOYSA-N
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Description

1-(4-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-5-18(24)15-6-8-17(9-7-15)25-11-16(23)10-21-13(3)19(14(4)22)12(2)20-21/h6-9,16,23H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWTWCCXQNBYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=C(C(=N2)C)C(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, with a molecular weight of 318.37 g/mol. The structure features a pyrazole ring substituted with an acetyl group and a hydroxypropoxy phenyl moiety.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. A study conducted on similar compounds demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may possess comparable antioxidant effects .

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory effects. In vitro studies have shown that compounds with pyrazole structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests that the compound may be effective in managing inflammatory diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. Research indicates that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways . The presence of the acetyl group in this compound may enhance its efficacy by improving bioavailability or modifying its interaction with cellular targets.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity . While specific data for this compound is not available, it is reasonable to hypothesize similar effects based on structural analogies.

Study 2: In Vivo Efficacy

In vivo studies using animal models have demonstrated that pyrazole derivatives can significantly reduce tumor growth and enhance survival rates when administered alongside conventional chemotherapy drugs . This highlights the potential of this compound as an adjunctive treatment in cancer therapy.

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis

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